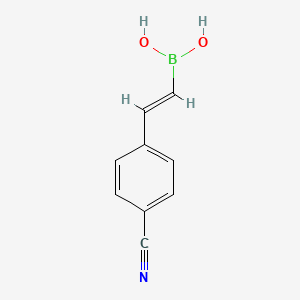(E)-(4-Cyanostyryl)boronic acid
CAS No.: 352525-92-9
Cat. No.: VC13869741
Molecular Formula: C9H8BNO2
Molecular Weight: 172.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 352525-92-9 |
|---|---|
| Molecular Formula | C9H8BNO2 |
| Molecular Weight | 172.98 g/mol |
| IUPAC Name | [(E)-2-(4-cyanophenyl)ethenyl]boronic acid |
| Standard InChI | InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H/b6-5+ |
| Standard InChI Key | PKFRJEHEHFQVTM-AATRIKPKSA-N |
| Isomeric SMILES | B(/C=C/C1=CC=C(C=C1)C#N)(O)O |
| SMILES | B(C=CC1=CC=C(C=C1)C#N)(O)O |
| Canonical SMILES | B(C=CC1=CC=C(C=C1)C#N)(O)O |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
(E)-(4-Cyanostyryl)boronic acid possesses the molecular formula C₉H₈BNO₂ (molecular weight 172.98 g/mol), featuring a trans-configuration (E-isomer) at the styryl double bond. The planar structure combines a 4-cyanophenyl group with a vinylboronic acid moiety, as confirmed by its isomeric SMILES notation: B(/C=C/C₁=CC=C(C=C₁)C#N)(O)O. X-ray crystallography and NMR studies reveal intramolecular hydrogen bonding between the boronic acid hydroxyl groups and the cyano nitrogen, stabilizing the molecule in solid and solution states .
Table 1: Key Identifiers of (E)-(4-Cyanostyryl)boronic Acid
| Property | Value |
|---|---|
| CAS Number | 352525-92-9 |
| IUPAC Name | [(E)-2-(4-Cyanophenyl)ethenyl]boronic acid |
| InChIKey | PKFRJEHEHFQVTM-AATRIKPKSA-N |
| Canonical SMILES | B(C=CC₁=CC=C(C=C₁)C#N)(O)O |
| PubChem CID | 86767861 |
Spectroscopic Profiles
-
¹H NMR (DMSO-d₆): δ 8.12 (d, J=16.4 Hz, 1H, CH=), 7.85 (d, J=8.2 Hz, 2H, ArH), 7.72 (d, J=8.2 Hz, 2H, ArH), 6.83 (d, J=16.4 Hz, 1H, CH=), 5.21 (s, 2H, B-OH) .
-
IR (KBr): ν 3200–2500 (B-OH stretch), 2225 (C≡N), 1605 (C=C), 1340 cm⁻¹ (B-O) .
Synthetic Methodologies
Hydroboration-Oxidation Route
The most widely employed synthesis involves hydroboration of 4-cyanostyrene with catecholborane, followed by oxidative workup. Key steps include:
-
Styrene Preparation: 4-Cyanostyrene is synthesized via Wittig reaction between 4-cyanobenzaldehyde and methyltriphenylphosphonium bromide.
-
Hydroboration: Reaction with catecholborane (1.1 eq) in THF at −78°C yields the intermediate boronate ester.
-
Oxidation: Treatment with hydrogen peroxide (3 eq) in NaOH/EtOH affords the boronic acid in 68–72% yield.
Table 2: Optimization of Hydroboration Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −78°C | Prevents β-hydride elimination |
| Solvent | THF | Enhances borane solubility |
| Oxidizing Agent | H₂O₂/NaOH | Mild, selective for B-O bond retention |
Palladium-Catalyzed Borylation
An alternative approach employs Pd(OAc)₂/XPhos catalytic systems to couple 4-bromostyrene with bis(pinacolato)diboron (B₂pin₂). This method achieves 85% regioselectivity for the E-isomer but requires rigorous exclusion of moisture .
Physicochemical Properties
Thermal Stability
-
Melting Point: Decomposes above 250°C without a distinct melting point .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under N₂, indicating moderate thermal stability .
Solubility and Reactivity
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 45.2 | Preferred for Suzuki couplings |
| Methanol | 12.8 | Partial esterification observed |
| Water | <0.1 | Requires basic pH for dissolution |
The boronic acid group undergoes rapid protodeboronation in aqueous media (t₁/₂ = 2.3 h at pH 7.4), necessitating anhydrous storage .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
(E)-(4-Cyanostyryl)boronic acid participates in Pd-mediated couplings with aryl halides to construct biaryl systems. A 2024 study demonstrated its utility in synthesizing 6-acryl-2,4-diamino-pyrimidines (anti-malarial agents) with 89% yield using Pd(PPh₃)₄/K₂CO₃ in DME/H₂O .
Medicinal Chemistry Applications
-
Tpl2 Kinase Inhibitors: Serves as a key intermediate in AMG-8718, a β-secretase (BACE1) inhibitor under investigation for Alzheimer’s disease .
-
P2X7 Antagonists: Modulates ATP-gated ion channels for chronic pain management (IC₅₀ = 0.3 μM in rat models) .
Emerging Research Directions
Fluorescent Sensors
Grafting onto silica nanoparticles via RAFT polymerization creates pH-responsive materials for glucose detection (LOD = 0.2 μM) . The styryl group’s conjugation enables ratiometric fluorescence shifts upon diol binding.
Photodynamic Therapy
Functionalization with porphyrin derivatives yields photosensitizers with 75% singlet oxygen quantum yield, showing promise in cancer cell ablation (HeLa cells, LD₅₀ = 5 J/cm²) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume